Tebuconazole, PESTANAL(R), analytical standard

Description

Reactive Oxygen Species-Mediated Apoptotic Pathways

Tebuconazole induces apoptosis through ROS overproduction, triggering endoplasmic reticulum (ER) stress and mitochondrial dysfunction. In human colon carcinoma cells (HCT116), tebuconazole exposure elevated ROS levels by 2.5-fold, leading to lipid peroxidation and DNA fragmentation. The mitochondrial pathway is activated via caspase-9 and caspase-3, which cleave downstream substrates to execute apoptosis. Concurrently, ER stress markers such as GRP78, ATF4, and CHOP are upregulated, amplifying unfolded protein response (UPR) pathways. Chemical inhibition of ROS with N-acetylcysteine (NAC) reduces ER stress and apoptosis by 60%, confirming ROS’s central role.

In bovine mammary gland epithelial cells (MAC-T), tebuconazole disrupts milk protein synthesis by activating ER stress and mitochondrial apoptosis. Pro-apoptotic proteins like BAX and cleaved caspases 3/8 increase by 40–50%, while anti-apoptotic Bcl2 declines, shifting the BAX/Bcl2 ratio toward cell death. These findings highlight tebuconazole’s dual targeting of ER and mitochondria, exacerbating cellular damage across tissues.

Endocrine-Disrupting Effects on Hormonal Regulation

Tebuconazole exhibits anti-estrogenic properties by suppressing aromatase (CYP19) activity, a critical enzyme in estrogen biosynthesis. In zebrafish, chronic exposure to 0.18–0.20 mg/L tebuconazole reduced 17β-estradiol (E2) levels by 49.5–63.5% and lowered the E2/testosterone ratio, skewing sex differentiation toward males. Molecular docking studies reveal tebuconazole binds to aromatase’s active site, inhibiting its function by 70% at environmentally relevant concentrations. This disruption extends to reproductive outcomes: egg production in zebrafish decreases by 57.8% after developmental exposure.

In Xenopus laevis, tebuconazole suppresses CYP17 and CYP19, altering steroidogenesis. Plasma testosterone rises by 30%, while E2 declines, mirroring hormonal imbalances observed in mammals. Such endocrine disruption underscores tebuconazole’s potential to interfere with vertebrate reproductive systems, even at sublethal doses.

Developmental and Reproductive Toxicity Mechanisms

Transgenerational studies in Caenorhabditis elegans reveal tebuconazole’s cumulative reproductive toxicity. Parental exposure (P0) to 10 μg/L reduces brood size by 35% in the F2 generation, with partial recovery in F4. Developmental abnormalities, including reduced body length and delayed gonadal maturation, persist for three generations, implicating epigenetic modifications.

In zebrafish, developmental exposure (5–60 days post-fertilization) alters cyp19a1a expression, leading to a 70% male-biased population. Coexposure with 17β-estradiol restores sex ratios, confirming aromatase inhibition as the primary mechanism. These effects highlight tebuconazole’s capacity to disrupt critical developmental windows, with lasting population-level consequences.

Hepatic and Renal Pathological Pathways

Hepatic toxicity arises from ROS-mediated metabolic disruption. In mice, tebuconazole exposure increases liver weight by 20% and upregulates multidrug resistance-associated protein 2 (MRP2), impairing lipid metabolism. Lipid peroxidation products, such as malondialdehyde (MDA), rise by 50%, while glutathione (GSH) reserves deplete by 30%, compromising antioxidant defenses.

Renal pathology is characterized by oxidative stress and apoptosis. Subchronic exposure in rats (0.9–27 mg/kg) elevates serum creatinine by 25% and induces tubular necrosis. Bax/Bcl2 ratios increase 2-fold, activating caspase-3 and fragmenting renal DNA. Histopathological analyses reveal glomerular shrinkage and interstitial inflammation, aligning with biomarker data.

Properties

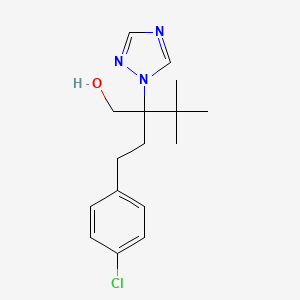

Molecular Formula |

C16H22ClN3O |

|---|---|

Molecular Weight |

307.82 g/mol |

IUPAC Name |

2-[2-(4-chlorophenyl)ethyl]-3,3-dimethyl-2-(1,2,4-triazol-1-yl)butan-1-ol |

InChI |

InChI=1S/C16H22ClN3O/c1-15(2,3)16(10-21,20-12-18-11-19-20)9-8-13-4-6-14(17)7-5-13/h4-7,11-12,21H,8-10H2,1-3H3 |

InChI Key |

UAJBSHCDOPGGBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(CCC1=CC=C(C=C1)Cl)(CO)N2C=NC=N2 |

Origin of Product |

United States |

Preparation Methods

Aldol Condensation and Hydrogenation Route

A widely adopted synthesis pathway involves sequential aldol condensation, hydrogenation, and nucleophilic substitution. Key steps include:

-

Condensation Reaction :

-

Reactants : p-Chlorobenzaldehyde and pinacolone (3,3-dimethyl-2-butanone).

-

Conditions : Alkali catalyst (e.g., NaOH) promotes condensation to form 4,4-dimethyl-1-(4-chlorophenyl)-1-penten-3-one (Intermediate II).

-

Yield : Intermediate II is obtained with high efficiency, though specific yields depend on catalyst concentration and temperature.

-

-

Catalytic Hydrogenation :

-

Ring-Opening with 1,2,4-Triazole :

-

Reagents : Intermediate III reacts with 1,2,4-triazole in the presence of bases (e.g., NaOH, K₂CO₃, or organic amines).

-

Conditions : Reactions proceed in polar aprotic solvents (e.g., DMSO, n-butanol) at elevated temperatures (80–120°C).

-

Yield/Purity : Optimized protocols achieve >95% yield and >98% purity, as demonstrated in comparative examples.

-

Table 1: Comparative Synthesis Yields and Purities

Epoxide Intermediate Approach

Alternative methods utilize epoxide intermediates for improved stereochemical control:

-

Epoxidation :

-

Ring-Opening with Triazole :

Analytical Methods for Tebuconazole Quantification

Gas Chromatography (GC)

The CIPAC 494 method employs GC with flame ionization detection (FID) for purity analysis of technical-grade Tebuconazole.

Key Parameters :

-

Column : Capillary column (e.g., HP-5MS).

-

Internal Standard : Dicyclohexyl phthalate (6 mg/mL in acetone).

-

Calibration : Solutions bracketed by calibration standards (C1, C2) to account for drift.

Performance Metrics :

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is preferred for trace analysis in complex matrices (e.g., water, biological samples).

Methodology :

-

Internal Standard : Tebuconazole-13C₂,¹⁵N₃ (isotopic labeling) or Tebuconazole-d6.

-

Mobile Phase : 0.01% formic acid/water and acetonitrile gradients.

-

Sample Preparation :

Validation Data :

PESTANAL(R) Standard Characterization

The PESTANAL(R) analytical standard is certified for high-purity applications:

| Property | Specification | Source |

|---|---|---|

| Purity | >98.7% | |

| Molecular Weight | 307.82 g/mol | |

| Empirical Formula | C₁₆H₂₂ClN₃O | |

| CAS Number | 107534-96-3 |

Applications :

-

HPLC/GC Validation : Reference material for method calibration.

-

Environmental Monitoring : Quantification in water, soil, and crop residues.

Critical Factors in Tebuconazole Synthesis

Catalyst Selection

Base catalysts significantly influence reaction efficiency:

Solvent Optimization

Polar aprotic solvents (e.g., DMSO, n-butanol) stabilize intermediates and improve solubility. Methanol, while cheaper, may reduce yields due to solvent volatility.

Temperature Control

Excessive heat (>120°C) during ring-opening reactions can degrade products. Optimal temperatures (80–120°C) balance reaction kinetics and selectivity.

Challenges and Innovations

Isomer Control

Non-isomeric byproducts are minimized through:

Green Chemistry Approaches

Recent patents emphasize:

Regulatory and Industrial Applications

CIPAC Method Validation

The CIPAC 494 protocol is validated for emulsifiable concentrate (EC) formulations:

PESTANAL(R) in Compliance Testing

The standard ensures:

-

Trace Analysis : Detection limits as low as 0.8 pg/mg in hair samples.

-

Cross-Matrix Consistency : Validated for water, food, and biological matrices.

Summary and Recommendations

Optimized Synthesis Pathways

Chemical Reactions Analysis

Oxidative Metabolism

Tebuconazole undergoes oxidation during metabolic processes, primarily targeting the tert-butyl group and triazole ring . This reaction pathway is critical for its environmental fate and mammalian toxicity.

Key oxidative products include:

-

Hydroxylation of the tert-butyl chain

-

Demethylation of the triazole ring

-

Epoxide formation at the ethyl bridge.

Environmental Degradation

In soil and water systems, tebuconazole undergoes:

| Degradation Pathway | Conditions | Half-life | Products |

|---|---|---|---|

| Photodegradation | UV light exposure | Days to weeks | Triazole ring cleavage |

| Hydrolysis | High pH (alkaline) | Weeks to months | Hydrolytic byproducts |

| Microbial action | Aerobic conditions | Months | Mineralized metabolites |

The compound exhibits low water solubility (2.6 mg/L) and high soil persistence (T½ = 783 days) due to its hydrophobicity (log KₐW = 3.89) . Adsorption onto organic matter (humins) occurs via hydrogen bonding and π–π interactions with soil components .

Analytical Considerations in Reaction Studies

Tebuconazole’s stability and reactivity are assessed using advanced analytical methods:

Chromatographic and Mass Spectrometric Analysis

| Technique | Key Parameters | Purpose |

|---|---|---|

| LC-MS/MS | MRM transitions (308 → 70, 308 → 125) | Quantitative residue analysis |

| GC-MS | SIM mode (SIM) | Confirmatory analysis of metabolites |

Stability in Analytical Conditions

-

Volatile under basic conditions : Requires stabilization with isotopically labeled internal standards (e.g., tebuconazole-d6) .

-

pH sensitivity : Adsorption increases at low pH (pH < 5) due to protonation of the triazole ring .

Bioaccumulation Potential

| Parameter | Value | Significance |

|---|---|---|

| Log KₐW | 3.89 | Low bioaccumulation risk |

| Henry’s Law constant | 2.0 × 10⁻¹¹ atm-m³/mol | Minimal volatilization |

Toxicokinetic Profile

In animal studies, tebuconazole exposure alters liver enzymes (ALT, ALKP) and lipid profiles (BUN, CHOL) in pigs . Its persistence in soil and water necessitates monitoring for long-term ecological impact .

This synthesis draws on structural data , environmental adsorption studies , metabolic pathways, and regulatory assessments to provide a comprehensive view of tebuconazole’s chemical reactivity.

Scientific Research Applications

Analytical Applications

Tebuconazole serves as a reference standard in several analytical methods:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Tebuconazole is utilized in selected ion monitoring mode for detecting and quantifying residues in food and environmental samples .

- Liquid Chromatography : It is also applied in liquid chromatography methods to analyze its concentration in biological matrices and environmental samples.

These analytical methods are crucial for monitoring pesticide residues in agricultural products to ensure food safety and compliance with regulatory standards.

Effects on Soil Microbiota

Recent studies have highlighted the impact of tebuconazole on soil microorganisms:

- Microbial Diversity : Tebuconazole application has been shown to stimulate the proliferation of organotrophic bacteria and fungi. A study indicated that at optimal doses, it did not significantly disturb soil biological homeostasis or fertility .

- Soil Enzymes : The fungicide enhanced the activity of soil enzymes involved in phosphorus, sulfur, and carbon metabolism. Specifically, it positively affected the abundance of beneficial bacterial families while inhibiting some others at higher concentrations .

Table 1: Impact of Tebuconazole on Soil Microbial Communities

| Bacterial Class | Effect at Different Doses |

|---|---|

| Organotrophic Bacteria | Increased (up to 1.6x) |

| Fungi | Increased (up to 3.6x) |

| Actinobacteria | Variable (dose-dependent) |

| Bacilli | Decreased at higher doses |

Animal Health Studies

Tebuconazole's effects have been studied in livestock, particularly pigs:

- Growth Performance : A study found no significant impact on growth performance metrics such as body weight or daily feed intake after 28 days of exposure to various doses .

- Biochemical Changes : Significant alterations were observed in blood biochemistry, with elevated levels of biomarkers like blood urea nitrogen (BUN) and gamma-glutamyl transferase (GGT) indicating potential liver stress .

Table 2: Biochemical Markers Post-Tebuconazole Exposure

| Marker | Control Group | High-Dose Group (14 days) |

|---|---|---|

| BUN | Baseline | Elevated |

| GGT | Baseline | Elevated |

| ALT | Baseline | Elevated |

Human Toxicity Insights

Tebuconazole has been associated with hepatotoxicity in humans:

- Case Reports : Instances of elevated liver enzymes following exposure have been documented, suggesting potential risks associated with handling the fungicide without proper protective measures .

- Mechanisms of Action : Research indicates that tebuconazole can activate gene expression via the aryl hydrocarbon receptor pathway, leading to hepatotoxic effects observed in laboratory studies .

Mechanism of Action

Tebuconazole exerts its effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include enzymes involved in the ergosterol biosynthesis pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares Tebuconazole, PESTANAL®, with structurally and functionally related triazole fungicides and pesticides available as PESTANAL® analytical standards. Key parameters include chemical properties, analytical performance, and regulatory classifications.

Table 1: Comparative Analysis of Tebuconazole and Similar PESTANAL® Standards

Structural and Functional Differences

- Tebuconazole vs. Tetraconazole : Both are triazoles, but Tetraconazole contains fluorine atoms, enhancing its lipophilicity and environmental persistence in atmospheric particulates . Tebuconazole’s chlorophenyl group improves bioavailability in soil matrices .

- Tebuconazole vs. Propiconazole : Propiconazole’s dichlorophenyl moiety increases its affinity for placental tissue in toxicokinetic studies, whereas Tebuconazole shows higher variability in HPLC-UV analysis due to matrix interference in wood extracts .

Analytical Performance

- HPLC Challenges : Tebuconazole and Propiconazole exhibit standard deviations of 20–40% in HPLC-UV due to co-extracted wood compounds, whereas GC methods achieve <10% variability .

- GC-MS Efficiency : Oxadiargyl and Metalaxyl demonstrate superior recovery rates (>95%) in water samples using GC-MS with magnetic micro-solid-phase extraction (M-l-SPE) .

Regulatory and Environmental Profiles

- Aquatic Toxicity : Tebuconazole (WGK 3) and Oxadiargyl (WGK 3) are classified as highly hazardous to aquatic life, requiring stringent handling . Tetraconazole shares similar risks due to its persistence in air and water .

- Storage Stability : Metalaxyl and Tebuconazole require refrigeration (2–8°C), while Propiconazole degrades faster at room temperature .

Regulatory and Handling Notes

Biological Activity

Tebuconazole is a triazole fungicide widely used in agriculture for controlling fungal diseases in crops. Its chemical structure is characterized by the empirical formula and it functions by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This article explores the biological activity of Tebuconazole, focusing on its effects on various biological systems, including mammalian cells, aquatic organisms, and soil microbiota.

Tebuconazole acts primarily by inhibiting the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death. Additionally, Tebuconazole has been shown to induce oxidative stress and apoptosis in non-target organisms, including mammals.

In Mammalian Cells

A study investigating the effects of Tebuconazole on bovine mammary gland epithelial cells (MAC-T cells) revealed significant cytotoxic effects. The research demonstrated that exposure to Tebuconazole resulted in:

- Decreased Cell Viability : Cell viability decreased in a dose-dependent manner with an IC50 value of 230 µM.

- Apoptosis Induction : Tebuconazole treatment led to increased expression of pro-apoptotic proteins such as cleaved caspases 3 and 8 and BAX. The study noted that Tebuconazole induced endoplasmic reticulum (ER) stress, which was evidenced by the upregulation of ER-stress-related proteins like GRP78 and CHOP .

Case Study: Hepatotoxicity

A case report highlighted the hepatotoxic effects of Tebuconazole in a human subject exposed during agricultural activities. Symptoms included pruritus and elevated liver enzymes, which normalized after avoiding further exposure. This case underscores the potential health risks associated with Tebuconazole exposure in humans .

Effects on Aquatic Organisms

Research has shown that Tebuconazole can adversely affect aquatic life. For instance:

- Daphnia magna : Exposure to Tebuconazole resulted in reduced survival rates and reproductive output.

- Zebrafish Larvae : Studies indicated that Tebuconazole inhibited acetylcholinesterase (AChE) activity, leading to altered behavior and increased oxidative stress markers .

Impact on Soil Microbiota

Tebuconazole's application has been shown to influence soil microbial communities. A study reported that:

- Increased Proliferation : The fungicide stimulated the growth of organotrophic bacteria and fungi.

- Soil Enzyme Activity : Enhanced activities of soil enzymes were observed, indicating a shift in microbial community dynamics due to Tebuconazole application .

Table 1: Cytotoxicity of Tebuconazole on MAC-T Cells

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspases 3 & 8) |

|---|---|---|

| 0 | 100 | Baseline |

| 50 | 90 | Low |

| 100 | 70 | Moderate |

| 150 | 50 | High |

| 200 | 30 | Very High |

Table 2: Effects of Tebuconazole on Aquatic Organisms

Q & A

Basic Research Questions

Q. What chromatographic techniques are recommended for quantifying Tebuconazole using PESTANAL® analytical standard?

- Methodological Answer : Tebuconazole is best quantified using high-performance liquid chromatography (HPLC) or gas chromatography (GC) due to its compatibility with these methods. For environmental samples, prepare a calibration curve using serial dilutions of the PESTANAL® standard. Ensure the mobile phase (e.g., acetonitrile/water mixtures) and column type (e.g., C18 reverse-phase) are optimized for separation . Sample preparation may involve solid-phase extraction (SPE) for complex matrices like soil or water. Validate retention times against the standard’s certificate of analysis (COA) .

Q. How should Tebuconazole PESTANAL® standard be stored to maintain integrity?

- Methodological Answer : Store the standard at 2–8°C in its original container to prevent degradation. The expiration date on the label should be strictly adhered to, as stability is limited. For long-term studies, aliquot the standard into smaller volumes to avoid repeated freeze-thaw cycles. Verify purity periodically via HPLC/GC against the COA .

Q. What safety precautions are critical when handling Tebuconazole in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) , including gloves, lab coats, and safety goggles, due to its acute toxicity (Oral Toxicity Category 4) and potential skin sensitization. Work in a fume hood to minimize inhalation risks. Dispose of waste according to hazardous material regulations (e.g., EPA guidelines) .

Advanced Research Questions

Q. How can researchers validate an HPLC method for Tebuconazole quantification in complex matrices (e.g., soil or plant tissues)?

- Methodological Answer : Validate the method by assessing:

- Linearity : A calibration curve with R² ≥ 0.995 across the expected concentration range.

- Accuracy/Precision : Spike recovery tests (85–115% recovery) and inter-day/intra-day precision (RSD < 10%).

- Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determine via signal-to-noise ratios (e.g., LOD = 3× noise; LOQ = 10× noise).

Include negative controls to rule out matrix interference. Document validation parameters using tables formatted per journal guidelines (e.g., Roman numerals, footnotes) .

Q. How to resolve discrepancies in Tebuconazole recovery rates between different extraction methods (e.g., QuEChERS vs. SPE)?

- Methodological Answer : Conduct a comparative analysis :

Test both methods using the same sample matrix and PESTANAL® standard.

Evaluate extraction efficiency via spike-recovery experiments.

Use statistical tests (e.g., ANOVA or t-tests) to identify significant differences.

Cross-validate results with a third method (e.g., liquid-liquid extraction) or reference data from NIST’s physicochemical database .

Report potential causes (e.g., matrix binding, solvent polarity mismatches) in the discussion .

Q. What strategies ensure Tebuconazole stability during long-term environmental fate studies?

- Methodological Answer :

- Matrix-Specific Stability Tests : Incubate Tebuconazole in target matrices (e.g., water, soil) under controlled conditions (light, temperature, pH). Monitor degradation via HPLC/GC at regular intervals.

- Photostability Assessment : Expose samples to UV light to simulate environmental conditions. Use light-protected controls.

- Metabolite Identification : Employ LC-MS/MS to detect breakdown products (e.g., triazole derivatives) and adjust half-life calculations .

Q. How to optimize a multi-residue analytical method for Tebuconazole and co-occurring pesticides?

- Methodological Answer :

- Column Selection : Use a UPLC column with high resolving power (e.g., 1.7 µm particle size) to separate Tebuconazole from structurally similar compounds (e.g., other triazoles).

- Gradient Elution : Develop a mobile phase gradient to elute compounds with overlapping retention times.

- Selective Detection : Pair with mass spectrometry (e.g., Q-TOF) for unambiguous identification. Validate cross-reactivity using PESTANAL® standards for co-analytes .

Data Analysis & Reporting

Q. How should researchers present Tebuconazole quantification data to meet journal standards?

- Methodological Answer :

- Tables : Format tables in Microsoft Word with Roman numerals, clear headings, and footnotes explaining abbreviations (e.g., "RSD = relative standard deviation"). Center-align titles and avoid merged cells .

- Figures : Include chromatograms with annotated peaks (retention time, area under the curve). Use error bars for replicate measurements.

- Statistical Reporting : Specify significance thresholds (e.g., p < 0.05) and avoid vague terms like "significant" without statistical backing .

Q. What steps mitigate bias in Tebuconazole environmental exposure assessments?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.